2,3,4-Trifluorobenzenesulfonyl chloride

Catalog No.
S718359
CAS No.
175278-08-7
M.F
C6H2ClF3O2S
M. Wt
230.59 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Trifluorobenzenesulfonyl chloride

CAS Number

175278-08-7

Product Name

2,3,4-Trifluorobenzenesulfonyl chloride

IUPAC Name

2,3,4-trifluorobenzenesulfonyl chloride

Molecular Formula

C6H2ClF3O2S

Molecular Weight

230.59 g/mol

InChI

InChI=1S/C6H2ClF3O2S/c7-13(11,12)4-2-1-3(8)5(9)6(4)10/h1-2H

InChI Key

XFTDZYFHXRZLEF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)F)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)S(=O)(=O)Cl

Synthesis and Functionalization:

2,3,4-Trifluorobenzenesulfonyl chloride (TfSCl) is a versatile reagent commonly used in organic synthesis due to its unique properties. It serves as a precursor for the introduction of the trifluoromethanesulfonyl (Tf) group, which can be employed for various purposes. TfSCl readily reacts with alcohols, amines, and other nucleophiles to form the corresponding Tf esters, amides, and sulfonates, respectively [, ]. This ability to form diverse functional groups makes TfSCl a valuable tool for researchers in various fields of chemistry.

Activation and Deprotection:

TfSCl plays a crucial role in activation and deprotection strategies. It can activate carboxylic acids for further transformations by converting them into their Tf esters, which are often more reactive than the parent carboxylic acids []. Conversely, Tf esters can be readily cleaved under mild conditions, making TfSCl a valuable reagent for deprotection purposes [].

Catalysis:

TfSCl finds applications in catalysis, particularly as a Lewis acid. Its electron-withdrawing nature allows it to coordinate with Lewis bases, activating substrates for various reactions. For example, TfSCl can be used as a catalyst in Friedel-Crafts reactions, acylation reactions, and cyclizations [, ].

Medicinal Chemistry:

The Tf group introduced by TfSCl can modulate the biological properties of molecules. This characteristic makes TfSCl a valuable tool in medicinal chemistry for the design and synthesis of novel drugs. The Tf group can enhance the stability, lipophilicity, and metabolic stability of drugs, potentially improving their efficacy and pharmacokinetic properties [].

Material Science:

TfSCl finds applications in material science for the synthesis of functional materials. The Tf group can be used to introduce specific functionalities onto surfaces, tailoring their properties for various applications. For instance, Tf-modified materials can exhibit enhanced conductivity, self-assembly properties, or specific binding characteristics [].

2,3,4-Trifluorobenzenesulfonyl chloride is an organofluorine compound with the molecular formula C₆H₂ClF₃O₂S and a molecular weight of 230.59 g/mol. It features a trifluoromethyl group and a sulfonyl chloride functional group, making it a versatile reagent in organic synthesis. This compound is characterized by its high reactivity due to the presence of both the sulfonyl chloride and trifluoromethyl moieties, which can participate in various

TFBS-Cl does not have a known biological mechanism of action. It primarily functions as a chemical reagent in organic synthesis.

TFBS-Cl is a corrosive and hazardous compound. Here are some key safety points:

  • Corrosive: It causes severe skin burns and eye damage.
  • Toxic: Data on specific toxicity is limited, but precautionary handling is recommended due to its reactive nature [].
  • Moisture sensitive: Decomposes in presence of moisture, releasing corrosive fumes [].
  • Flammable: Flash point is 225 °F (107 °C) [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling TFBS-Cl [].
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place under inert gas (nitrogen or argon) [].

2,3,4-Trifluorobenzenesulfonyl chloride is primarily used as a reagent in several chemical transformations:

  • Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.
  • Fluorination Reactions: The trifluoromethyl group can be introduced into various substrates, enhancing their chemical properties.
  • Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules .

While specific biological activity data for 2,3,4-trifluorobenzenesulfonyl chloride is limited, compounds containing trifluoromethyl and sulfonyl groups are often studied for their potential pharmacological properties. These functionalities can influence the lipophilicity and bioavailability of drugs, making such compounds interesting in medicinal chemistry. Further studies are needed to elucidate its specific biological effects.

The synthesis of 2,3,4-trifluorobenzenesulfonyl chloride typically involves:

  • Starting Material Preparation: The synthesis begins with 2,3,4-trifluorobenzenesulfonic acid or its derivatives.
  • Chlorination: This acid is then treated with thionyl chloride or oxalyl chloride to convert the sulfonic acid group into a sulfonyl chloride.
  • Purification: The product is purified through distillation or recrystallization to obtain pure 2,3,4-trifluorobenzenesulfonyl chloride .

2,3,4-Trifluorobenzenesulfonyl chloride has several applications in various fields:

  • Organic Synthesis: It serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of fluorinated polymers and materials due to its unique chemical properties.
  • Reagent in Chemical Research: Employed in research laboratories for introducing trifluoromethyl groups into organic molecules .

Interaction studies involving 2,3,4-trifluorobenzenesulfonyl chloride are essential for understanding its reactivity and potential applications. These studies often focus on:

  • Reactivity with Nucleophiles: Investigating how different nucleophiles react with the sulfonyl chloride group.
  • Compatibility with Other Functional Groups: Assessing how this compound interacts with various functional groups in complex organic molecules.

Such studies contribute to optimizing synthetic pathways and enhancing the efficacy of compounds derived from it.

Several compounds exhibit similarities to 2,3,4-trifluorobenzenesulfonyl chloride due to their structural features or functional groups. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
2,4,5-Trifluorobenzenesulfonyl chloride220227-21-40.94
3,4,5-Trifluorobenzenesulfonyl chloride351003-43-50.92
2,4-Difluorobenzenesulfonyl chloride13918-92-80.92
2-Fluorobenzenesulfonyl chloride2905-21-70.90
2,5-Difluorobenzenesulfonyl chloride26120-86-50.89

These compounds share similar functional groups or fluorinated structures but differ in their specific substitutions and reactivity profiles. The unique trifluoromethyl and sulfonyl functionalities of 2,3,4-trifluorobenzenesulfonyl chloride set it apart from these similar compounds .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,3,4-Trifluorobenzenesulfonyl chloride

Dates

Modify: 2023-08-15

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